6-chloro-2-methoxy-4-methyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide
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Overview
Description
6-chloro-2-methoxy-4-methyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide is a synthetic organic compound belonging to the pyridine carboxamide family. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a trimethylphenyl group attached to a pyridine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methoxy-4-methyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloro-3-methylpyridine and 2,4,6-trimethylphenylamine.
Introduction of Functional Groups: The methoxy and chloro groups are introduced through substitution reactions. For example, methoxylation can be achieved using methanol in the presence of a base, while chlorination can be performed using thionyl chloride or similar reagents.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyridine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methoxy-4-methyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-methoxy-4-methyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide.
Reduction: Formation of 6-chloro-2-methoxy-4-methyl-N-(2,4,6-trimethylphenyl)pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-methoxy-4-methyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-chloro-2-methoxy-4-methyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methoxy-4-methylpyridine-3-carboxamide: Lacks the trimethylphenyl group.
2-methoxy-4-methyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide: Lacks the chloro group.
6-chloro-4-methyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide: Lacks the methoxy group.
Uniqueness
6-chloro-2-methoxy-4-methyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chloro-2-methoxy-4-methyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-9-6-11(3)15(12(4)7-9)20-16(21)14-10(2)8-13(18)19-17(14)22-5/h6-8H,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIBMPRDXVQEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N=C(C=C2C)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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